molecular formula C6H3Cl3N2O2 B1331101 Methyl 2,5,6-trichloropyrimidine-4-carboxylate CAS No. 89284-85-5

Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Cat. No.: B1331101
CAS No.: 89284-85-5
M. Wt: 241.5 g/mol
InChI Key: TVFOOGACHSHHSX-UHFFFAOYSA-N
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Description

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a chlorinated pyrimidine derivative characterized by three chlorine substituents at positions 2, 5, and 6, and a methyl ester group at position 2. The molecular formula is C₆H₄Cl₃N₂O₂, with a calculated molecular weight of 242.5 g/mol. This compound is primarily utilized as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its electrophilic aromatic ring, which facilitates nucleophilic substitution reactions. The electron-withdrawing chlorine atoms enhance the reactivity of the pyrimidine core, making it a valuable precursor for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5,6-trichloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,6-trichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • Methyl 2,5,6-trichloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antiviral agents and anticancer drugs. For instance, studies have shown that this compound can be modified to enhance its efficacy against specific viral strains and tumors .
  • Antiviral Activity
    • Recent research indicates that this compound exhibits antiviral properties. It has been tested against several viral strains, demonstrating significant inhibitory effects. The compound's mechanism of action involves interference with viral replication processes.
  • Antitumor Effects
    • The compound has also been implicated in antitumor activities. Various derivatives have shown promising results in preclinical studies, suggesting their potential use in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the methyl group can enhance biological activity against cancer cells .

Case Studies

  • Antiviral Research
    • A study conducted by researchers at Oregon State University highlighted the effectiveness of this compound against influenza viruses. The compound was modified to enhance its binding affinity to viral proteins, resulting in improved antiviral activity compared to existing treatments .
  • Anticancer Studies
    • In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer properties. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutics .

Mechanism of Action

The mechanism of action of methyl 2,5,6-trichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the structure of the derivative formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 5-Amino-2,6-Dichloropyrimidine-4-Carboxylate

Key Differences :

  • Substituents: Replaces the 5-chlorine in the target compound with an amino group (-NH₂), retaining chlorine at positions 2 and 6.
  • Molecular Weight : 222.03 g/mol (lower due to reduced chlorine content) .
  • Reactivity: The amino group introduces hydrogen-bonding capability and nucleophilicity, enabling reactions such as amide coupling. In contrast, the trichloro derivative’s reactivity is dominated by electrophilic aromatic substitution.
  • Applications: The amino analog serves as a pharmaceutical intermediate (e.g., for kinase inhibitors), while the trichloro compound is more suited to agrochemical synthesis due to its stability and halogen-driven reactivity.

Methyl 4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-Carboxylate

Key Differences :

  • Core Structure: Features a fused thieno[2,3-d]pyrimidine ring instead of a simple pyrimidine.
  • Substituents: Includes a 4-(trifluoromethoxy)phenylamino group at position 4 and a methyl ester at position 6 .
  • Applications : Designed as a kinase inhibitor, highlighting how structural complexity (e.g., fused rings) targets specific biological pathways compared to simpler trichloropyrimidines.

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Key Differences :

  • Core Structure: Derived from diterpenoid skeletons (e.g., labdane or abietane) rather than aromatic pyrimidines .
  • Functionality: Methyl esters in diterpenoids primarily enhance volatility for gas chromatography analysis, whereas in pyrimidines, the ester group stabilizes the carboxylate for synthetic intermediates.
  • Reactivity : Natural product esters are prone to hydrolysis under acidic/basic conditions, while trichloropyrimidine esters are more resistant due to electron-withdrawing chlorine substituents.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Methyl 2,5,6-trichloropyrimidine-4-carboxylate Pyrimidine 2-Cl, 5-Cl, 6-Cl, 4-COOCH₃ 242.5 (calculated) Agrochemical intermediates -
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate Pyrimidine 2-Cl, 5-NH₂, 6-Cl, 4-COOCH₃ 222.03 Pharmaceutical intermediates
Thienopyrimidine derivative (Compound 11) Thieno[2,3-d]pyrimidine 4-(CF₃O)C₆H₄NH, 6-COOCH₃ - Kinase inhibitors
Sandaracopimaric acid methyl ester Diterpenoid Methyl ester of sandaracopimaric acid - Natural product analysis

Research Findings and Implications

Electronic Effects: The trichloro substitution in the target compound creates a highly electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution. In contrast, the amino group in its dichloro analog increases electron density, enabling nucleophilic reactions .

Lipophilicity: The trichloro derivative’s higher halogen content enhances lipophilicity (logP ~2.8 estimated), improving membrane permeability compared to the amino analog (logP ~1.5).

Spectroscopic Signatures: Chlorine atoms in the target compound produce distinct ¹³C NMR shifts (~110–120 ppm for aromatic carbons), whereas amino groups result in downfield shifts due to hydrogen bonding .

Synthetic Utility: The trichloro compound is preferred for introducing diverse substituents via SNAr reactions, while the amino analog is used to build hydrogen-bonding motifs in drug design.

Biological Activity

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the pyrimidine family, which is well-known for its role in various biological processes. Pyrimidines are heterocyclic compounds that can influence numerous biochemical pathways and cellular functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The exact mechanism involves interference with nucleic acid synthesis or enzyme inhibition critical for microbial survival.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, it has shown promising results in inhibiting tumor growth in animal models and selectively targeting cancer cells while sparing normal cells .

3. Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Experimental Data

StudyBiological ActivityFindings
AntimicrobialInhibits growth of E. coli and S. aureus with IC50 values in the low micromolar range.
AnticancerDemonstrated significant inhibition of MDA-MB-231 TNBC cell line with an IC50 of 0.126 μM; induced apoptosis through caspase activation.
Anti-inflammatoryReduced COX-2 enzyme expression in RAW264.7 cells by over 50% compared to control groups.

Biochemical Pathways

The compound interacts with several key biochemical pathways:

  • Nucleic Acid Synthesis : By inhibiting enzymes involved in DNA replication and repair.
  • Apoptosis Pathway : Induction of apoptotic markers such as caspases.
  • Inflammatory Response : Modulation of NF-kB pathway leading to decreased expression of inflammatory mediators.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit beneficial effects such as anti-inflammatory properties.
  • High Doses : Can lead to cytotoxicity in both cancerous and normal cells.

Transport and Distribution

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Cellular Uptake : Mediated by specific transporters that facilitate its entry into cells.
  • Subcellular Localization : Predominantly localized in the cytoplasm where it exerts its effects on various intracellular targets.

Properties

IUPAC Name

methyl 2,5,6-trichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFOOGACHSHHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289797
Record name Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-85-5
Record name 89284-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,5,6-trichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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